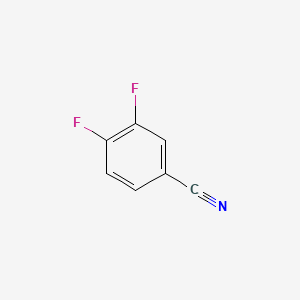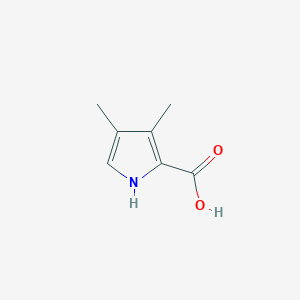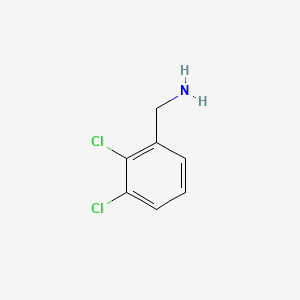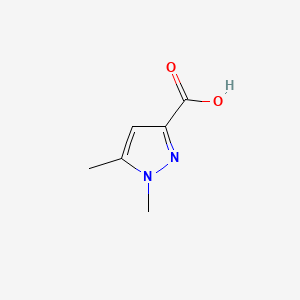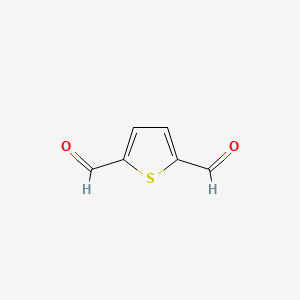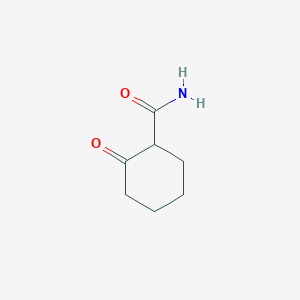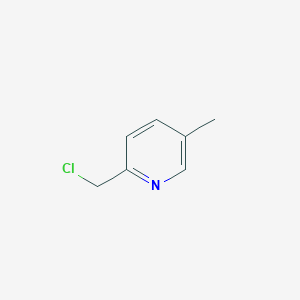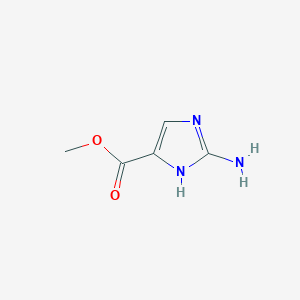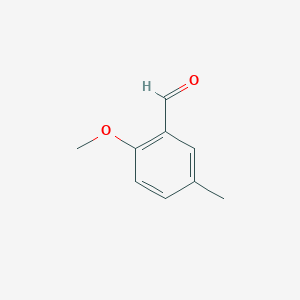
2,5-Dimethoxyphenethyl isothiocyanate
描述
2,5-Dimethoxyphenethyl isothiocyanate is an organic compound with the molecular formula C11H13NO2S It is a derivative of phenethylamine, where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions, and an isothiocyanate group at the ethyl side chain
作用机制
are organic compounds that contain the functional group -N=C=S. They are produced by enzymatic conversion of glucosinolates, a type of secondary metabolite found in certain plants . Isothiocyanates have been studied for their potential health benefits, particularly their anticancer properties. They are thought to exert their effects through a variety of mechanisms, including modulation of drug-metabolizing enzymes, induction of cell cycle arrest and apoptosis, suppression of angiogenesis and metastasis, and modulation of the immune response .
生化分析
Biochemical Properties
2,5-Dimethoxyphenethyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the modulation of their activity, thereby influencing the metabolic pathways they regulate . Additionally, this compound has been shown to interact with proteins involved in the antioxidant response, such as glutathione S-transferase, which plays a crucial role in detoxification processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of immune response and inflammation . By inhibiting NF-κB, this compound can reduce inflammation and potentially inhibit tumor growth. Furthermore, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of various substrates . Additionally, this compound can induce changes in gene expression by modulating transcription factors such as NF-κB and Nrf2 . These interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its bioactivity . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert chemopreventive effects by inhibiting the initiation and progression of tumors . At higher doses, it can induce toxic effects, such as oxidative stress and damage to normal tissues . The threshold for these adverse effects varies depending on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes and glutathione S-transferase . These enzymes play a crucial role in the detoxification and elimination of this compound from the body. The metabolism of this compound can lead to the formation of various metabolites, which may have different biological activities and effects on metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which are involved in the efflux of various xenobiotics and endogenous compounds . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the localization and activity of this compound .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dimethoxyphenethyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 2,5-dimethoxyphenethylamine with thiophosgene. The reaction typically proceeds as follows:
Starting Material: 2,5-Dimethoxyphenethylamine
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (CH2Cl2)
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the thiophosgene.
The reaction mechanism involves the nucleophilic attack of the amine group on the thiophosgene, leading to the formation of the isothiocyanate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2,5-Dimethoxyphenethyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction Reactions: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones, while reduction reactions can convert the isothiocyanate group to amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Solvents: Dichloromethane, ethanol, and water
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products
Thiourea Derivatives: Formed through addition reactions with amines.
Quinones: Formed through oxidation of the methoxy groups.
科学研究应用
2,5-Dimethoxyphenethyl isothiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea derivatives and heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of study in biological research.
Medicine: Its potential anticancer activity is being explored for the development of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
相似化合物的比较
2,5-Dimethoxyphenethyl isothiocyanate can be compared with other similar compounds, such as:
Phenethyl isothiocyanate: Lacks the methoxy groups on the phenyl ring, resulting in different chemical reactivity and biological activity.
4-Methoxyphenethyl isothiocyanate: Contains a single methoxy group, leading to variations in its chemical and biological properties.
3,4-Dimethoxyphenethyl isothiocyanate: Has methoxy groups at different positions on the phenyl ring, affecting its reactivity and applications.
The presence and position of the methoxy groups in this compound contribute to its unique chemical and biological properties, distinguishing it from other isothiocyanate derivatives.
属性
IUPAC Name |
2-(2-isothiocyanatoethyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-13-10-3-4-11(14-2)9(7-10)5-6-12-8-15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVVYOAJVPHNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343759 | |
| Record name | 2-(2-Isothiocyanatoethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56771-74-5 | |
| Record name | 2-(2-Isothiocyanatoethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56771-74-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




